REACTION_CXSMILES
|
C[C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12]C=[CH:10][CH:9]=2)=[O:7])=[CH:4][CH:3]=1.[CH3:16][C:17]([OH:19])=[O:18].OS(O)(=O)=O>O>[C:6]([C:8]1[CH:13]=[CH:12][C:16]([C:17]([OH:19])=[O:18])=[CH:10][CH:9]=1)(=[O:7])[C:5]1[CH:14]=[CH:15][CH:2]=[CH:3][CH:4]=1
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
CC1=CC=C(C(=O)C2=CC=CC=C2)C=C1
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Name
|
|
Quantity
|
130 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
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Control Type
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UNSPECIFIED
|
Setpoint
|
100 (± 5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched
|
Type
|
ADDITION
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Details
|
by adding ice water (500 mL)
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |